3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
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Overview
Description
3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a fascinating chemical compound with a unique structure that includes a bromine atom, a morpholine ring, and a p-tolyl group.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
Related compounds have been shown to participate in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
The synthesis of 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-bromobenzoyl chloride with 2-morpholino-2-(p-tolyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can be compared with other similar compounds, such as:
3-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
3-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide: Similar structure but with a fluorine atom instead of bromine.
N-(2-morpholino-2-(p-tolyl)ethyl)benzamide: Lacks the halogen atom, leading to different reactivity and properties.
Properties
IUPAC Name |
3-bromo-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-15-5-7-16(8-6-15)19(23-9-11-25-12-10-23)14-22-20(24)17-3-2-4-18(21)13-17/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAXXENNFWPZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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